Regioisomeric Identity and Acyl Migration Propensity: (±)-1,2-Dipalmitoylglycerol vs. 1,3-Dipalmitoylglycerol
(±)-1,2-Dipalmitoylglycerol is inherently metastable and undergoes intramolecular acyl migration to the thermodynamically more stable 1,3-dipalmitoylglycerol (1,3-DPG) regioisomer. This transformation is a critical consideration for applications requiring a defined 1,2-regioisomer. The extent of isomerization is quantifiable and depends heavily on the chemical and thermal environment [1]. At equilibrium under specific conditions, a 56:44 mixture of 1,3-DPG to 1,2-DPG is established, highlighting the significant conversion potential [1].
| Evidence Dimension | Isomerization Equilibrium |
|---|---|
| Target Compound Data | 44% (estimated from 56% 1,3-DPG) |
| Comparator Or Baseline | 1,3-Dipalmitoylglycerol (1,3-DPG) = 56% |
| Quantified Difference | The equilibrium mixture contains 56% of the 1,3-isomer and 44% of the 1,2-isomer. |
| Conditions | Neat melt at 74 °C; quantitated by scanning densitometry of charred TLC plates [1]. |
Why This Matters
This data underscores that (±)-1,2-Dipalmitoylglycerol is a distinct chemical entity with a defined, quantifiable tendency to isomerize, a property that must be controlled (e.g., via storage conditions and handling) to ensure experimental reproducibility and is not mimicked by the more stable 1,3-isomer.
- [1] Kodali DR, Tercyak A, Fahey DA, Small DM. Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Chem Phys Lipids. 1990;52(3-4):163-70. View Source
